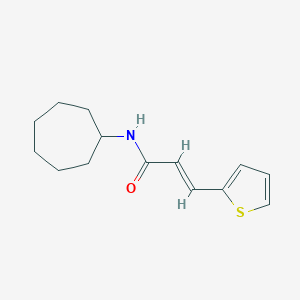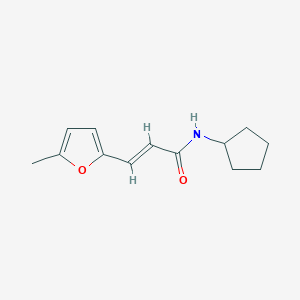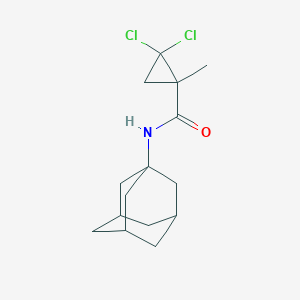![molecular formula C26H22ClN3S B458488 4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B458488.png)
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole is a heterocyclic compound that contains a thiazole ring, a pyrazoline ring, and various substituted phenyl groups. This compound is of interest due to its potential biological activities, including antimicrobial, antioxidant, and anticancer properties .
Vorbereitungsmethoden
The synthesis of 4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole typically involves the following steps :
Formation of Thiazole Ring: The thiazole ring is synthesized by reacting p-chlorophenacyl bromide with thiourea in methanol, resulting in the formation of 2-amino-4-(4-chlorophenyl)thiazole.
Formation of Pyrazoline Ring: The pyrazoline ring is formed by the reaction of 3,4-dimethylphenylhydrazine with acetophenone in the presence of acetic acid.
Coupling Reaction: The final step involves coupling the thiazole and pyrazoline intermediates under reflux conditions in the presence of a suitable catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Chemischer Reaktionen
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiazole ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole has several scientific research applications, including :
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics.
Medicine: The compound has shown potential anticancer activity in vitro, suggesting its use in the development of new anticancer drugs.
Industry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with various molecular targets and pathways :
Antimicrobial Activity: The compound inhibits the growth of bacteria and fungi by interfering with their cell wall synthesis and metabolic pathways.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function.
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Vergleich Mit ähnlichen Verbindungen
4-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole can be compared with other similar compounds, such as :
1-[4-(4-Bromophenyl)thiazole-2-yl]-3-(3,4-dimethylphenyl)-5-phenyl-2-pyrazoline: This compound has a bromine atom instead of chlorine, which may affect its biological activity and reactivity.
1-[4-(4-Methylphenyl)thiazole-2-yl]-3-(3,4-dimethylphenyl)-5-phenyl-2-pyrazoline: The presence of a methyl group instead of chlorine may result in different chemical and biological properties.
1-[4-(4-Nitrophenyl)thiazole-2-yl]-3-(3,4-dimethylphenyl)-5-phenyl-2-pyrazoline: The nitro group may enhance the compound’s electron-withdrawing properties, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogues.
Eigenschaften
Molekularformel |
C26H22ClN3S |
|---|---|
Molekulargewicht |
444g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-2-[5-(3,4-dimethylphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-1,3-thiazole |
InChI |
InChI=1S/C26H22ClN3S/c1-17-8-9-21(14-18(17)2)23-15-25(20-6-4-3-5-7-20)30(29-23)26-28-24(16-31-26)19-10-12-22(27)13-11-19/h3-14,16,25H,15H2,1-2H3 |
InChI-Schlüssel |
ICKYVLFBOMPXDO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]azepane](/img/structure/B458413.png)

![N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B458415.png)

![1-[(2,2-Dibromo-1-methylcyclopropyl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B458419.png)

![3-({[2-(Methoxycarbonyl)-3-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B458422.png)


![4-Ethyl-2-[(2-ethylhexanoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B458425.png)

